molecular formula C14H13NO4 B11687897 4-(2,5-dimethylpyrrol-1-yl)phthalic Acid CAS No. 313701-80-3

4-(2,5-dimethylpyrrol-1-yl)phthalic Acid

Cat. No.: B11687897
CAS No.: 313701-80-3
M. Wt: 259.26 g/mol
InChI Key: UQFYRZIMRBEYDD-UHFFFAOYSA-N
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Description

4-(2,5-dimethyl-1H-pyrrol-1-yl)benzene-1,2-dicarboxylic acid is an organic compound that features a pyrrole ring substituted with two methyl groups at positions 2 and 5, attached to a benzene ring with two carboxylic acid groups at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzene-1,2-dicarboxylic acid can be achieved through several methods. One common approach involves the reaction of 2,5-dimethylpyrrole with benzene-1,2-dicarboxylic anhydride under acidic conditions. The reaction typically takes place in a solvent such as acetic acid, and the mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and advanced purification techniques such as recrystallization or chromatography are employed to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

4-(2,5-dimethyl-1H-pyrrol-1-yl)benzene-1,2-dicarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are employed under controlled conditions[][4].

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can lead to halogenated or nitrated derivatives .

Scientific Research Applications

4-(2,5-dimethyl-1H-pyrrol-1-yl)benzene-1,2-dicarboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzene-1,2-dicarboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2,5-dimethyl-1H-pyrrol-1-yl)benzene-1,2-dicarboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

313701-80-3

Molecular Formula

C14H13NO4

Molecular Weight

259.26 g/mol

IUPAC Name

4-(2,5-dimethylpyrrol-1-yl)phthalic acid

InChI

InChI=1S/C14H13NO4/c1-8-3-4-9(2)15(8)10-5-6-11(13(16)17)12(7-10)14(18)19/h3-7H,1-2H3,(H,16,17)(H,18,19)

InChI Key

UQFYRZIMRBEYDD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(N1C2=CC(=C(C=C2)C(=O)O)C(=O)O)C

Origin of Product

United States

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